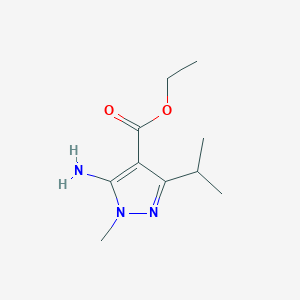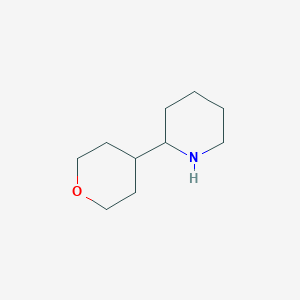
2-(Oxan-4-yl)piperidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Oxan-4-yl)piperidine is a heterocyclic organic compound that features a piperidine ring fused with an oxane (tetrahydropyran) ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Oxan-4-yl)piperidine typically involves the cyclization of appropriate precursors. One common method is the hydrogenation of N-alkenylsulfonamides, which can yield various saturated N-heterocycles, including piperidines . Another approach involves the radical cyclization of substituted aza-bromoalkenoates, which can produce 2,4-disubstituted piperidines .
Industrial Production Methods
Industrial production methods for this compound are less documented, but they likely involve scalable versions of the synthetic routes mentioned above. These methods would need to be optimized for yield, purity, and cost-effectiveness to be viable on an industrial scale.
Analyse Chemischer Reaktionen
Types of Reactions
2-(Oxan-4-yl)piperidine can undergo various chemical reactions, including:
Oxidation: This reaction can introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: This reaction can reduce double bonds or other functional groups to yield saturated compounds.
Substitution: This reaction can replace hydrogen atoms with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reducing agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution reagents: Halogens (Cl2, Br2), alkyl halides (R-X)
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield hydroxylated or carbonylated derivatives, while reduction can produce fully saturated piperidine derivatives.
Wissenschaftliche Forschungsanwendungen
2-(Oxan-4-yl)piperidine has several scientific research applications:
Wirkmechanismus
The mechanism of action of 2-(Oxan-4-yl)piperidine involves its interaction with specific molecular targets and pathways. For example, piperidine derivatives have been shown to modulate signaling pathways such as STAT-3, NF-κB, and PI3K/Akt, which are crucial for cell proliferation and survival . These interactions can lead to various therapeutic effects, including anticancer and anti-inflammatory activities.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-(Oxan-2-yl)piperidine: Another piperidine derivative with a different substitution pattern.
Piperine: A naturally occurring piperidine alkaloid with significant biological activity.
N-(Piperidine-4-yl)benzamide: A compound with anticancer properties.
Uniqueness
2-(Oxan-4-yl)piperidine is unique due to its specific substitution pattern, which can confer distinct chemical and biological properties
Eigenschaften
Molekularformel |
C10H19NO |
|---|---|
Molekulargewicht |
169.26 g/mol |
IUPAC-Name |
2-(oxan-4-yl)piperidine |
InChI |
InChI=1S/C10H19NO/c1-2-6-11-10(3-1)9-4-7-12-8-5-9/h9-11H,1-8H2 |
InChI-Schlüssel |
IPQISOHOWURPDB-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCNC(C1)C2CCOCC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




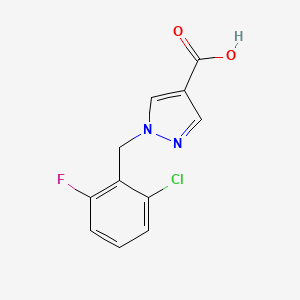

![tert-Butyl 3-fluoro-1-oxa-8-azaspiro[4.6]undecane-8-carboxylate](/img/structure/B13335597.png)
![1-{[3-(4-Methylphenyl)-1,2-oxazol-5-yl]methyl}pyrrolidin-3-amine](/img/structure/B13335600.png)

![(1,4-Dioxaspiro[4.4]nonan-6-yl)methyl acetate](/img/structure/B13335617.png)
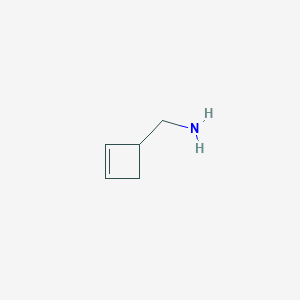
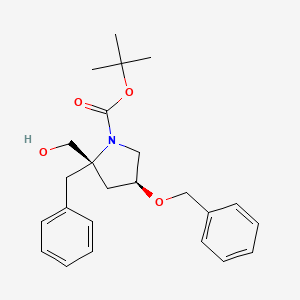
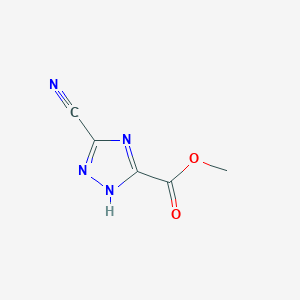
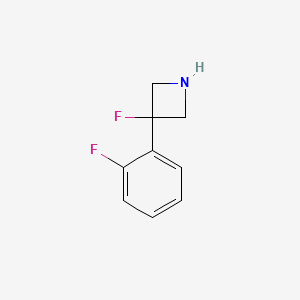
![N-{[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]methyl}-N-isopropylamine](/img/structure/B13335660.png)
